3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it is substituted with a phenyl group and a 3-methylphenylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 3-methylbenzylamine with 1-phenylpyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidine-2,5-dione
- 1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione
- 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
827314-26-1 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-5-7-14(10-13)12-19-16-11-17(21)20(18(16)22)15-8-3-2-4-9-15/h2-10,16,19H,11-12H2,1H3 |
InChI Key |
SDVCMRDLZDYOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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